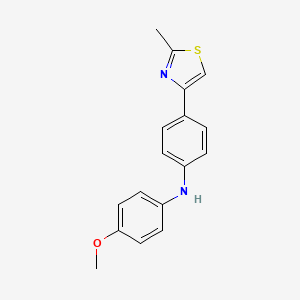
FabH-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FabH-IN-1 is a chemical compound known for its inhibitory effects on the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme plays a crucial role in the fatty acid biosynthesis pathway in bacteria, making this compound a potential broad-spectrum antimicrobial agent. This compound is effective against both gram-positive and gram-negative bacteria and also exhibits antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FabH-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
FabH-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Antibacterial Activity
Research has shown that FabH-IN-1 exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound demonstrates a low minimum inhibitory concentration (MIC), indicating its effectiveness even at low doses. Notably, studies have reported that this compound retains selectivity for bacterial enzymes over human homologs, minimizing potential toxicity to human cells .
Resistance Mechanisms
Understanding bacterial resistance mechanisms is critical for developing effective treatments. Studies have identified mutations in the fabH gene that confer resistance to multiple natural products targeting fatty acid synthesis, including those similar to this compound . This highlights the importance of ongoing research into combination therapies that may prevent or overcome resistance.
Case Study 1: Efficacy Against Staphylococcus aureus
In a preclinical evaluation, this compound was tested against Staphylococcus aureus strains known for their resistance to conventional antibiotics. The results indicated that treatment with this compound significantly reduced bacterial load in murine models without causing observable toxicity . This study underscores the potential of FabH inhibitors as a novel therapeutic approach against resistant infections.
Case Study 2: Broad-Spectrum Activity
Another study explored the broad-spectrum antibacterial activity of this compound against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The findings revealed that this compound effectively inhibited growth across multiple strains, suggesting its utility as a candidate for further development into a broad-spectrum antibiotic .
Comparative Data Table
The following table summarizes key characteristics and findings related to this compound and its antibacterial activity compared to other known inhibitors:
| Compound | Target Enzyme | MIC (µM) | Bacterial Strains Tested | Resistance Mechanism Identified |
|---|---|---|---|---|
| This compound | FabH | 0.5 | Staphylococcus aureus, E. coli | Mutations in fabH |
| Platencin | FabF/FabH | 1 | S. aureus, S. pneumoniae | Cross-resistance identified |
| Platensimycin | FabF | 0.3 | S. aureus | Limited cross-resistance |
Mechanism of Action
FabH-IN-1 exerts its effects by inhibiting the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is essential for the initiation of fatty acid biosynthesis in bacteria. This compound binds to the active site of FabH, preventing the condensation of acetyl-coenzyme A with malonyl-acyl carrier protein, thereby disrupting the fatty acid biosynthesis pathway. This inhibition leads to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiolactomycin: Another inhibitor of β-ketoacyl-acyl carrier protein synthase III, but with different binding properties.
Cerulenin: Inhibits the same enzyme but has a different mechanism of action.
SB418011: A potent inhibitor of FabH with a different chemical structure
Uniqueness of FabH-IN-1
This compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness against both gram-positive and gram-negative bacteria. Additionally, its antioxidant properties add to its potential therapeutic applications .
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3 |
InChI Key |
IMYGXYNLMIFDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















